(4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid
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Overview
Description
(4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid is a synthetic organic compound belonging to the pyridine family It is characterized by the presence of a nitro group, two methyl groups, and an oxo group attached to a pyridine ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common route includes the nitration of 4,6-dimethyl-2-oxopyridine, followed by the introduction of the acetic acid moiety through a carboxylation reaction. The nitration step requires the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives with modified electronic properties.
Scientific Research Applications
(4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity through binding to the active site or by interfering with cellular processes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
4,6-Dimethyl-2-oxopyridine: Lacks the nitro and acetic acid groups, making it less reactive.
3-Nitro-2-oxopyridine: Lacks the methyl groups, affecting its electronic properties and reactivity.
4,6-Dimethyl-3-nitropyridine: Lacks the oxo and acetic acid groups, altering its chemical behavior.
Uniqueness: (4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid is unique due to the combination of functional groups that confer specific reactivity and potential biological activity. The presence of both nitro and acetic acid groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-(4,6-dimethyl-3-nitro-2-oxopyridin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-5-3-6(2)10(4-7(12)13)9(14)8(5)11(15)16/h3H,4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPOXPMQHNJROT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)O)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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